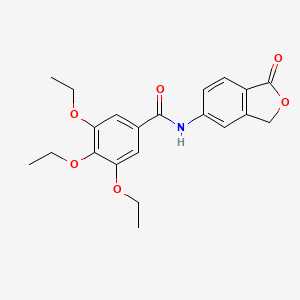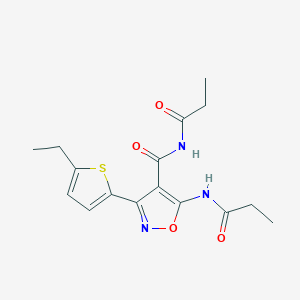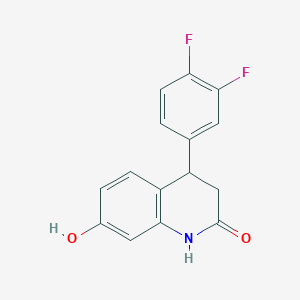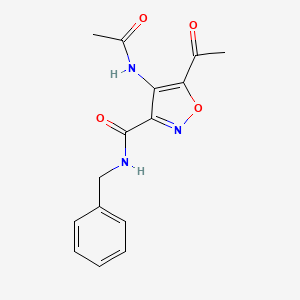![molecular formula C17H20N4O2 B14943660 N,N'-bis[2-(pyridin-4-yl)ethyl]propanediamide](/img/structure/B14943660.png)
N,N'-bis[2-(pyridin-4-yl)ethyl]propanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NN’-BIS[2-(PYRIDIN-4-YL)ETHYL]PROPANEDIAMIDE is a compound that features two pyridine rings connected by ethyl groups to a central propanediamide core. This structure imparts unique chemical properties, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of NN’-BIS[2-(PYRIDIN-4-YL)ETHYL]PROPANEDIAMIDE typically involves the reaction of 2-(pyridin-4-yl)ethylamine with propanediamide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of NN’-BIS[2-(PYRIDIN-4-YL)ETHYL]PROPANEDIAMIDE follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the compound. The final product is typically purified using crystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions
NN’-BIS[2-(PYRIDIN-4-YL)ETHYL]PROPANEDIAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyridine rings in the compound can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amides, and substituted pyridine derivatives .
Wissenschaftliche Forschungsanwendungen
NN’-BIS[2-(PYRIDIN-4-YL)ETHYL]PROPANEDIAMIDE has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of NN’-BIS[2-(PYRIDIN-4-YL)ETHYL]PROPANEDIAMIDE involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. Additionally, its interaction with biological molecules can lead to the inhibition of specific enzymes or receptors, resulting in therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,4-Bis[2-(4-pyridyl)ethenyl]benzene
- Bis(4-pyridyl)acetylene
- N,N’-Bis(pyridin-4-yl)pyridine-2,6-dicarboxamide
Uniqueness
NN’-BIS[2-(PYRIDIN-4-YL)ETHYL]PROPANEDIAMIDE is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Unlike similar compounds, it has a central propanediamide core that enhances its stability and reactivity in various applications .
Eigenschaften
Molekularformel |
C17H20N4O2 |
|---|---|
Molekulargewicht |
312.37 g/mol |
IUPAC-Name |
N,N'-bis(2-pyridin-4-ylethyl)propanediamide |
InChI |
InChI=1S/C17H20N4O2/c22-16(20-11-5-14-1-7-18-8-2-14)13-17(23)21-12-6-15-3-9-19-10-4-15/h1-4,7-10H,5-6,11-13H2,(H,20,22)(H,21,23) |
InChI-Schlüssel |
ACUBWCVWJYTQMQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC=C1CCNC(=O)CC(=O)NCCC2=CC=NC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Ethanone, 1-[5-acetyl-6-(2-thienyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]-](/img/structure/B14943581.png)
![1-[4-(4-methylphenoxy)butyl]-2-(morpholin-4-ylmethyl)-1H-benzimidazole](/img/structure/B14943594.png)
![N-(3-methoxybenzyl)-5-{[4-(pyridin-4-yl)-1H-pyrazol-1-yl]methyl}-1,2-oxazole-3-carboxamide](/img/structure/B14943595.png)

![(2-Bromo-3,4,5-trimethoxyphenyl)[3-(3,4-dimethoxyphenyl)oxiran-2-yl]methanone](/img/structure/B14943611.png)
![3-(3-bromo-4-fluorophenyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14943613.png)
![N-[3-(2-pyridin-4-ylethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B14943618.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-2-{[4-methyl-5-(2-methylpropyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B14943620.png)

![4,6-dimethyl-2-(2-pyridyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine](/img/structure/B14943642.png)


![1-[2-(2-chlorophenoxy)ethyl]-2-(morpholin-4-ylmethyl)-1H-benzimidazole](/img/structure/B14943665.png)
![N-[4-({4-[(acetylamino)methyl]piperidin-1-yl}sulfonyl)phenyl]acetamide](/img/structure/B14943666.png)
